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Compound of Interest

Compound Name: Vobtusine

Cat. No.: B1215121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data of Vobtusine, a

complex bisindole alkaloid. The information presented herein is intended to support research,

compound identification, and drug development efforts. The guide includes tabulated Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental

protocols, and a visualization of a relevant experimental workflow.

Spectroscopic Data
The structural elucidation of Vobtusine relies heavily on modern spectroscopic techniques,

primarily NMR and MS. Below is a summary of the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
While a complete, publicly available, and explicitly assigned NMR data set for Vobtusine is not

readily available in free-access databases, data for related bisindole alkaloids and general

chemical shift ranges for indole alkaloids provide a strong basis for its characterization. For

instance, the analysis of closely related compounds isolated from Voacanga africana offers

valuable comparative data.

Table 1: Representative ¹³C and ¹H NMR Chemical Shift Ranges for Key Moieties in Bisindole

Alkaloids (such as Vobtusine) in CDCl₃
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Functional Group/Carbon
Type

Representative ¹³C
Chemical Shift (δ, ppm)

Representative ¹H
Chemical Shift (δ, ppm)

Aromatic C 100 - 150 6.5 - 8.0

Aromatic C-N 130 - 150 -

Aromatic C-O 140 - 160 -

Quaternary C (sp³) 40 - 70 -

Methine CH (sp³) 30 - 60 2.5 - 4.5

Methylene CH₂ (sp³) 20 - 50 1.5 - 3.5

Methyl CH₃ 10 - 30 0.8 - 2.0

Carbonyl (Ester) C=O 170 - 180 -

Methoxy O-CH₃ 50 - 60 3.5 - 4.0

Note: These are general ranges and specific shifts for Vobtusine may vary. Detailed 2D NMR

experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is critical for determining the elemental composition and

fragmentation pattern of Vobtusine.

A low-resolution mass spectrum of Vobtusine indicated a molecular weight of 718, while high-

resolution mass spectrometry (HRMS) provided a more precise molecular weight of 718.3743.

[1] This accurate mass measurement is consistent with the molecular formula C₄₃H₅₀N₄O₆.

Table 2: High-Resolution Mass Spectrometry Data for Vobtusine

Ion Calculated m/z Observed m/z

[M+H]⁺ 719.3807 719.3811
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Note: The fragmentation pattern of Vobtusine in MS/MS experiments would provide further

structural information by revealing characteristic losses of functional groups and cleavages of

the alkaloid skeleton. However, a detailed public fragmentation table is not readily available.

Experimental Protocols
The acquisition of high-quality spectral data for complex molecules like Vobtusine requires

carefully optimized experimental procedures.

NMR Spectroscopy Protocol (General for Indole
Alkaloids)
Sample Preparation:

Dissolution: Approximately 5-10 mg of purified Vobtusine is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃).

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Filtration: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to

remove any particulate matter.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to

achieve optimal signal dispersion.

¹H NMR:

Pulse Sequence: A standard single-pulse experiment is used.

Acquisition Time: Typically 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans are usually sufficient.
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¹³C NMR:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized with optimized mixing

times and delays to establish correlations.

Mass Spectrometry Protocol (General for Bisindole
Alkaloids)
Sample Preparation:

Dissolution: A dilute solution of Vobtusine is prepared in a suitable solvent such as methanol

or acetonitrile.

Infusion: The sample is introduced into the mass spectrometer via direct infusion using a

syringe pump or through a liquid chromatography (LC) system for online separation and

analysis (LC-MS).

Instrumentation and Parameters (HR-ESI-MS):

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is typically used.

Ionization Mode: Positive ion mode is generally preferred for alkaloids as they readily form

protonated molecules ([M+H]⁺).

Capillary Voltage: Typically set between 3.5 and 4.5 kV.
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Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation of the analyte

ions (e.g., Nitrogen at 8-12 L/min and 300-350 °C).

Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments, allowing for the

characterization of the molecule's structure.

Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 100-

1000).

Visualization
General Experimental Workflow for Alkaloid
Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a natural product like Vobtusine.
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A generalized workflow for the isolation and structural characterization of Vobtusine.
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Note: At present, there is no specific, well-defined signaling pathway directly attributed to

Vobtusine in publicly available literature. Therefore, a diagram for a signaling pathway cannot

be provided at this time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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